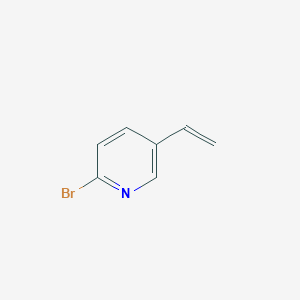

2-Bromo-5-vinylpyridine

Overview

Description

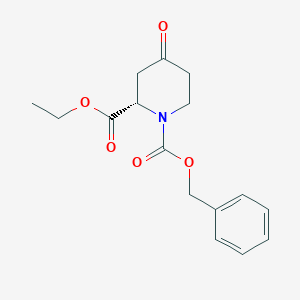

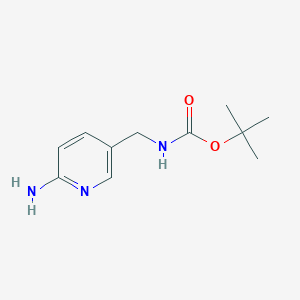

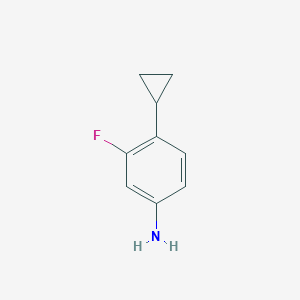

2-Bromo-5-vinylpyridine is a chemical compound with the molecular formula C7H6BrN and a molecular weight of 184.04 . It is a colorless to yellow liquid stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 . The average mass is 184.033 Da and the monoisotopic mass is 182.968353 Da . Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid .Scientific Research Applications

Electroconductivity and Complexation

2-Bromo-5-vinylpyridine and its derivatives play a crucial role in the study of electroconductivity and complexation with various substances. Research on poly(vinylpyridines) complexed with alkali metal salts in organic solvents demonstrates the significance of these compounds in understanding ion-dipole binding mechanisms. This research is pivotal for advancements in fields such as materials science and electrochemistry (Bekturganova et al., 1996).

Polymerization and Copolymerization

This compound derivatives contribute significantly to the study of polymerization and copolymerization. Investigations into the interaction of 2-methyl-5-vinylpyridine with various compounds have provided insights into donor-acceptor mechanisms in polymer science, influencing the production of materials with specific properties, such as flocculants (Chulpanov et al., 1985).

Chiral Pyridine Synthesis

In the field of organic chemistry, this compound derivatives are used for the enantioselective synthesis of chiral pyridine building blocks. This has significant implications for pharmaceutical chemistry and the development of novel organic compounds (Qin et al., 2018).

Antibacterial Applications

Research has demonstrated the potential of vinylpyridine derivatives in creating antibacterial surfaces. This application is particularly relevant in healthcare and hygiene products, contributing to efforts in combating bacterial infections (Tiller et al., 2001).

Catalytic and Chemical Reactions

This compound derivatives are essential in studying various catalytic and chemical reactions, including reductive coupling and hydrogenation processes. These studies are fundamental to advancing synthetic chemistry and catalysis (Komanduri et al., 2008).

Polymer Chain Conformation Studies

These compounds are also crucial in the study of polymer chain conformations, providing insights into the behavior of polymers at the molecular level, which is vital for developing new polymeric materials (Roiter & Minko, 2005).

Antiviral Research

Although outside the typical scope of vinylpyridine studies, it's important to acknowledge the role of related compounds in antiviral research. For example, derivatives like 2-bromovinyl-deoxyuridine have shown marked inhibitory effects on herpes simplex virus (De Clercq et al., 1979).

Safety and Hazards

The safety information for 2-Bromo-5-vinylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Brominated vinylpyridines are often used as intermediates in the synthesis of various organic compounds . They can participate in various chemical reactions, including Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction .

Mode of Action

2-Bromo-5-vinylpyridine can participate in Suzuki-Miyaura coupling reactions . In this process, this compound acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom on the pyridine ring is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

The products of its reactions, such as those from suzuki-miyaura coupling, can influence various biochemical pathways depending on their structure and functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the resulting compounds. For instance, in Suzuki-Miyaura coupling reactions, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .

properties

IUPAC Name |

2-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGANZBLZKPJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

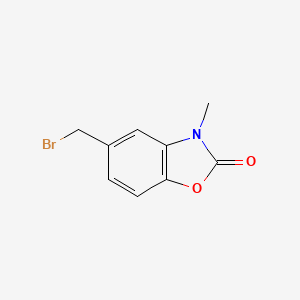

![1-Benzenesulfonyl-4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1529679.png)

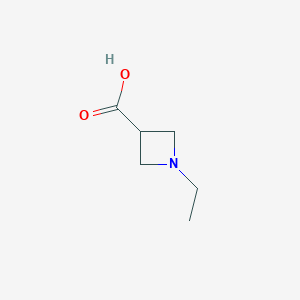

![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)

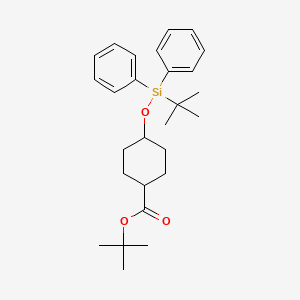

![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)